

The BarA-UvrY Two-Component Signaling Pathway: A Technical Guide

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Compound of Interest

Compound Name: *BarA protein*

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Introduction

The BarA-UvrY two-component system (TCS) is a crucial signal transduction pathway in many Gram-negative bacteria, including the model organism *Escherichia coli* and pathogenic species such as *Salmonella*, *Vibrio*, and avian pathogenic *E. coli* (APEC). This system acts as a pivotal link between the cell's metabolic state and the post-transcriptional regulation of a vast network of genes controlling carbon metabolism, virulence, motility, and biofilm formation. At the heart of this regulation lies the control of small non-coding RNAs (sRNAs), CsrB and CsrC, which in turn modulate the activity of the global translational regulatory protein, CsrA. This guide provides an in-depth technical overview of the BarA-UvrY signaling pathway, detailing its core mechanism, regulation, and the experimental methodologies used for its investigation.

Core Components of the BarA-UvrY System

The BarA-UvrY TCS is comprised of two primary proteins:

- BarA (also known as AirS): A membrane-bound sensor histidine kinase. BarA is a tripartite sensor kinase, containing a primary transmitter domain, a central receiver domain, and a C-terminal phosphotransfer domain. The periplasmic domain of BarA is responsible for detecting environmental signals.

- UvrY: A cytoplasmic response regulator belonging to the FixJ family of transcription factors. UvrY contains an N-terminal receiver domain that is phosphorylated by BarA and a C-terminal helix-turn-helix DNA-binding domain.

The Signaling Pathway Mechanism

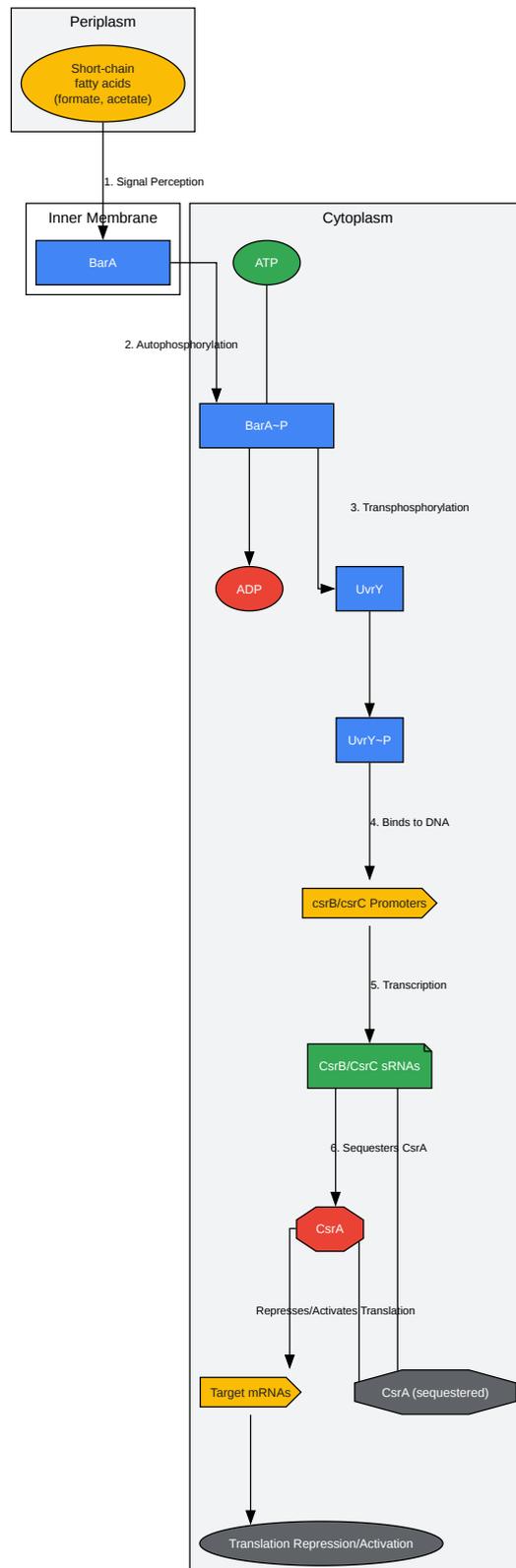
The BarA-UvrY signaling cascade is initiated by the detection of specific environmental stimuli, primarily short-chain fatty acids such as formate and acetate. The pathway is also influenced by environmental pH, with acidic conditions (pH < 5.5) being non-permissive for its activation.

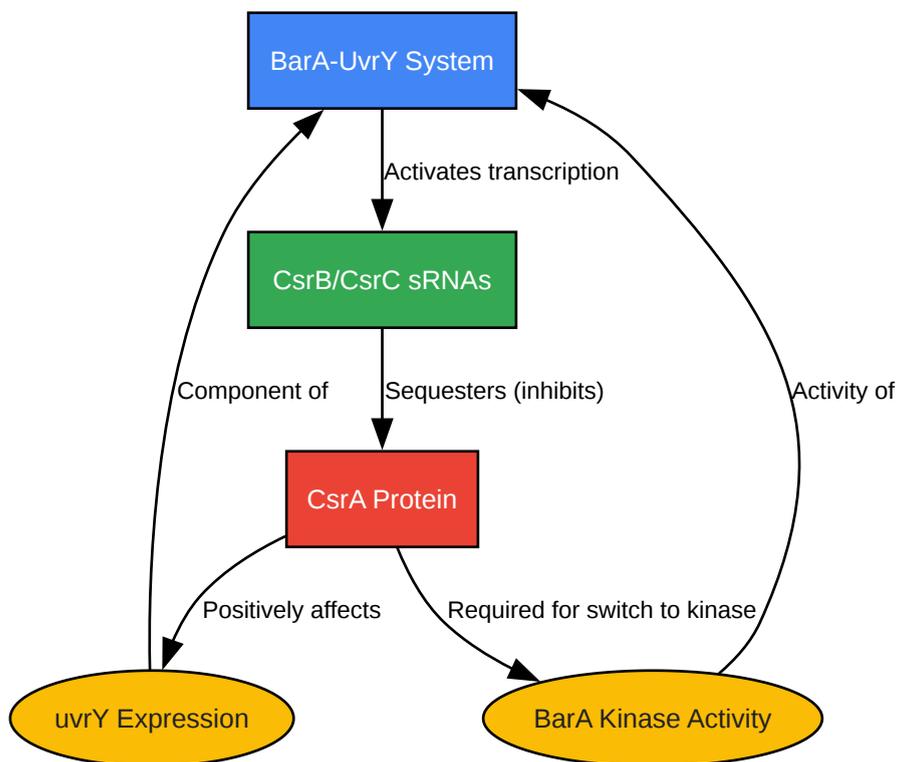
The activation sequence proceeds as follows:

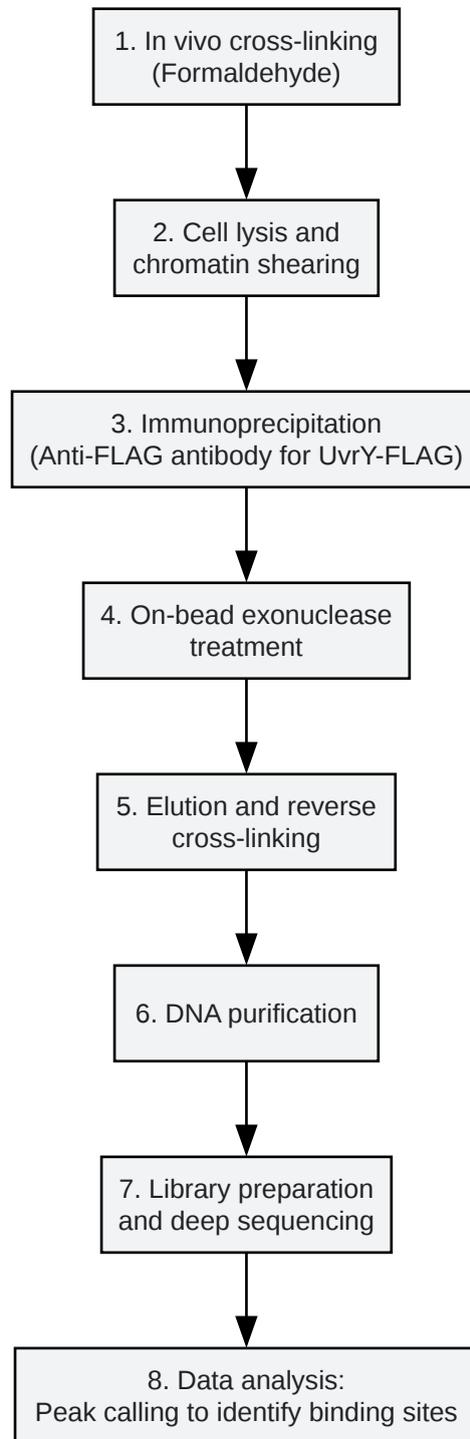
- **Signal Perception:** The periplasmic domain of BarA detects the presence of protonated short-chain fatty acids.
- **Autophosphorylation:** Upon signal binding, BarA undergoes a conformational change that stimulates its autophosphorylation at a conserved histidine residue (His-302) in the transmitter domain, utilizing ATP as the phosphate donor.
- **Phosphorelay:** The phosphoryl group is then transferred intramolecularly to a conserved aspartate residue (Asp-718) in the receiver domain, and subsequently to a histidine residue (His-861) in the phosphotransfer domain.
- **Transphosphorylation:** Phosphorylated BarA (BarA~P) then acts as a kinase, transferring the phosphoryl group to a conserved aspartate residue (Asp-54) on the receiver domain of the cognate response regulator, UvrY.
- **Transcriptional Activation:** Phosphorylated UvrY (UvrY~P) forms a dimer and binds to specific DNA sequences, primarily an 18-nucleotide inverted repeat, located far upstream of the promoters of its target genes, *csrB* and *csrC*. This binding activates the transcription of these two non-coding sRNAs.
- **Post-transcriptional Regulation:** The CsrB and CsrC sRNAs possess multiple binding sites for the CsrA protein. By sequestering CsrA, they prevent it from binding to its target mRNAs, thereby alleviating CsrA-mediated translational repression or activation of a wide array of genes.

Under non-stimulatory conditions, BarA exhibits phosphatase activity, dephosphorylating UvrY~P to switch off the signaling pathway.

Visualization of the BarA-UvrY Signaling Pathway







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